molecular formula C17H23N3O2S B2791044 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea CAS No. 887894-98-6

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea

Cat. No. B2791044
M. Wt: 333.45
InChI Key: WGGZWNDPNYUGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea” is a chemical substance with the molecular formula C17H23N3O2S and a molecular weight of 333.4512. It is intended for research use only and not for human or veterinary use12.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, it might be synthesized from related compounds like 4-hydroxy-2-quinolones, which have been the subject of many publications due to their pharmaceutical and biological activities3.



Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the available resources. However, related compounds like quinolin-2,4-diones display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety3.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the available resources. However, related compounds like 2-chloroquinoline-3-carbaldehydes have been synthesized using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, it has a molecular formula of C17H23N3O2S and a molecular weight of 333.4512.


Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures12.


Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, related compounds like 4-hydroxy-2-quinolones have been the subject of many publications due to their pharmaceutical and biological activities, indicating potential future research directions3.


Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For more detailed information, further research and experimentation would be necessary.


properties

IUPAC Name

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-11-4-5-12(2)15-14(11)10-13(16(21)20-15)6-7-18-17(23)19-8-9-22-3/h4-5,10H,6-9H2,1-3H3,(H,20,21)(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGZWNDPNYUGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea

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